REACTION_CXSMILES
|
[O:1]([C:8]1[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl[S:15]([OH:18])(=[O:17])=[O:16].[O-]P([O-])([O-])=O.[K+].[K+].[K+].[OH-].[Na+]>ClCCCl>[N:11]1[CH:12]=[CH:13][C:8]([O:1][C:2]2[CH:3]=[CH:4][C:5]([S:15]([OH:18])(=[O:17])=[O:16])=[CH:6][CH:7]=2)=[CH:9][CH:10]=1 |f:2.3.4.5,6.7|
|
Name
|
|
Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C1=CC=NC=C1
|
Name
|
|
Quantity
|
974 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
3000 L
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
ice
|
Quantity
|
5 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
Potassium phosphate tribasic
|
Quantity
|
212 g
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
this was stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to maintain the reaction temperature below 0° C
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
ADDITION
|
Details
|
the addition of chlorosulfonic acid
|
Type
|
CUSTOM
|
Details
|
While continually purging with argon
|
Type
|
CUSTOM
|
Details
|
the vigorously stirred reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was heated to 45° C
|
Type
|
WAIT
|
Details
|
After 20 hours
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to room temperature
|
Type
|
STIRRING
|
Details
|
After stirring for 1 hour
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
Agitation was continued for 5 minutes
|
Duration
|
5 min
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted a second time with dichloromethane (2 L)
|
Type
|
EXTRACTION
|
Details
|
The remaining aqueous phase was extracted with tetrabutylammonium bromide (940 g) in dichloromethane (6L)
|
Type
|
EXTRACTION
|
Details
|
The extraction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved with 20% ethanol in ethyl acetate (8 L, dry), and hydrogen chloride gas
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
WASH
|
Details
|
the filter cake was rinsed with the precipitation solvent mixture (20% ethyanol in ethyl acetate, 2 L)
|
Type
|
CUSTOM
|
Details
|
The solid was dried under vacuum at 45° C. for 15 hours
|
Duration
|
15 h
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)OC1=CC=C(C=C1)S(=O)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 kg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |